Cas no 921555-08-0 (5,7-dimethyl-3-(4-methylphenyl)-9-(propan-2-yl)-5H,6H,7H,8H,9H-1,2,4triazolo3,4-hpurine-6,8-dione)

5,7-dimethyl-3-(4-methylphenyl)-9-(propan-2-yl)-5H,6H,7H,8H,9H-1,2,4triazolo3,4-hpurine-6,8-dione Chemical and Physical Properties
Names and Identifiers
-
- 5,7-dimethyl-3-(4-methylphenyl)-9-(propan-2-yl)-5H,6H,7H,8H,9H-1,2,4triazolo3,4-hpurine-6,8-dione
- 1,3-dimethyl-8-(4-methylphenyl)-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione
- CCG-344783
- AKOS015862366
- F2259-0589
- 9-isopropyl-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
- 921555-08-0
- Z991556796
-
- Inchi: 1S/C18H20N6O2/c1-10(2)23-13-15(21(4)18(26)22(5)16(13)25)24-14(19-20-17(23)24)12-8-6-11(3)7-9-12/h6-10H,1-5H3
- InChI Key: KMMWTOKKXKQGGL-UHFFFAOYSA-N
- SMILES: O=C1C2=C(N(C([H])([H])[H])C(N1C([H])([H])[H])=O)N1C(C3C([H])=C([H])C(C([H])([H])[H])=C([H])C=3[H])=NN=C1N2C([H])(C([H])([H])[H])C([H])([H])[H]
Computed Properties
- Exact Mass: 352.16477390g/mol
- Monoisotopic Mass: 352.16477390g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 2
- Complexity: 590
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 75.7Ų
5,7-dimethyl-3-(4-methylphenyl)-9-(propan-2-yl)-5H,6H,7H,8H,9H-1,2,4triazolo3,4-hpurine-6,8-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2259-0589-10mg |
5,7-dimethyl-3-(4-methylphenyl)-9-(propan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione |
921555-08-0 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
Life Chemicals | F2259-0589-3mg |
5,7-dimethyl-3-(4-methylphenyl)-9-(propan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione |
921555-08-0 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F2259-0589-30mg |
5,7-dimethyl-3-(4-methylphenyl)-9-(propan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione |
921555-08-0 | 90%+ | 30mg |
$119.0 | 2023-07-28 | |
Life Chemicals | F2259-0589-5μmol |
5,7-dimethyl-3-(4-methylphenyl)-9-(propan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione |
921555-08-0 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F2259-0589-2mg |
5,7-dimethyl-3-(4-methylphenyl)-9-(propan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione |
921555-08-0 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F2259-0589-20mg |
5,7-dimethyl-3-(4-methylphenyl)-9-(propan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione |
921555-08-0 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
Life Chemicals | F2259-0589-5mg |
5,7-dimethyl-3-(4-methylphenyl)-9-(propan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione |
921555-08-0 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
Life Chemicals | F2259-0589-15mg |
5,7-dimethyl-3-(4-methylphenyl)-9-(propan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione |
921555-08-0 | 90%+ | 15mg |
$89.0 | 2023-07-28 | |
Life Chemicals | F2259-0589-25mg |
5,7-dimethyl-3-(4-methylphenyl)-9-(propan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione |
921555-08-0 | 90%+ | 25mg |
$109.0 | 2023-07-28 | |
Life Chemicals | F2259-0589-20μmol |
5,7-dimethyl-3-(4-methylphenyl)-9-(propan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione |
921555-08-0 | 90%+ | 20μmol |
$79.0 | 2023-07-28 |
5,7-dimethyl-3-(4-methylphenyl)-9-(propan-2-yl)-5H,6H,7H,8H,9H-1,2,4triazolo3,4-hpurine-6,8-dione Related Literature
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
Additional information on 5,7-dimethyl-3-(4-methylphenyl)-9-(propan-2-yl)-5H,6H,7H,8H,9H-1,2,4triazolo3,4-hpurine-6,8-dione
Compound CAS No. 921555-08-0: 5,7-Dimethyl-3-(4-methylphenyl)-9-(propan-2-yl)-5H,6H,7H,8H,9H-1,2,4-triazolo[3,4-h]purine-6,8-dione
The compound with CAS No. 921555-08-0 is a highly specialized organic molecule known as 5,7-dimethyl-3-(4-methylphenyl)-9-(propan-2-yl)-5H,6H,7H,8H,9H-1,2,4-triazolo[3,4-h]purine-6,8-dione. This molecule belongs to the class of purine derivatives and exhibits a complex structure that combines a purine ring system with a triazolo group and multiple substituents. The presence of methyl groups at positions 5 and 7 of the purine ring suggests potential steric effects that could influence its biochemical interactions.
Recent studies have highlighted the significance of this compound in the field of medicinal chemistry. Researchers have focused on its potential as a biological inhibitor, particularly in targeting specific enzymes or receptors involved in disease pathways. For instance, investigations into its ability to inhibit kinase enzymes have shown promising results in vitro. The triazolo group within the molecule is believed to play a critical role in these interactions due to its ability to form hydrogen bonds and engage in π-interactions with target proteins.
The synthesis of CAS No. 921555-08-0 involves a multi-step process that typically begins with the preparation of the purine core. This is followed by the introduction of substituents at specific positions through methods such as alkylation or acylation. The final step involves the formation of the triazolo ring via a [3+4] cycloaddition reaction or other suitable coupling techniques. The stereochemistry of the molecule is crucial for its biological activity; hence, precise control over the reaction conditions is essential during synthesis.
One of the most exciting developments involving this compound is its application in anti-cancer drug design. Preclinical studies have demonstrated that it exhibits selective cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells. This selectivity is attributed to its ability to target pathways that are overactive in cancer cells but not in healthy tissues. For example, it has been shown to inhibit cell proliferation and induce apoptosis in breast and prostate cancer models.
In addition to its therapeutic potential, CAS No. 921555-08-0 has also been studied for its role in neuroprotective applications. Research indicates that it may possess anti-inflammatory properties that could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The compound's ability to modulate inflammatory cytokines and reduce oxidative stress makes it a promising candidate for further exploration in this area.
The structural complexity of this compound presents both challenges and opportunities for researchers. On one hand, its intricate architecture requires sophisticated synthetic techniques and rigorous quality control measures during production. On the other hand, this complexity also contributes to its unique pharmacokinetic properties—such as high bioavailability and prolonged half-life—which are desirable traits for drug candidates.
From an analytical standpoint,CAS No. 921555-08-0 has been characterized using advanced spectroscopic techniques including NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and X-ray crystallography. These methods have provided detailed insights into its molecular geometry and conformational flexibility—key factors that influence its binding affinity towards target molecules.
Looking ahead,CAS No. 921555-08-0 holds immense potential for further development into clinical applications. Collaborative efforts between academic institutions and pharmaceutical companies are currently underway to optimize its pharmacokinetic profile and evaluate its safety profile in preclinical models before advancing it into human trials.
921555-08-0 (5,7-dimethyl-3-(4-methylphenyl)-9-(propan-2-yl)-5H,6H,7H,8H,9H-1,2,4triazolo3,4-hpurine-6,8-dione) Related Products
- 2731010-11-8(7-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride)
- 2411255-50-8(2-chloro-1-{4-(3-fluorophenyl)methyl-4-hydroxypiperidin-1-yl}ethan-1-one)
- 1521096-94-5(2-(Aminomethyl)-1-benzofuran-6-carboxylic acid)
- 952182-19-3(Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate)
- 167993-23-9(Boc-2,6-Difluoro-D-Phenylalanine)
- 2034621-07-1(1-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(oxolan-2-yl)methylurea)
- 2680898-83-1(2-acetyl-1H,1aH,2H,3H,7bH-cyclopropa[c]isoquinoline-1a-carboxylic acid)
- 2094111-71-2(N-({2-[(4-chlorophenyl)methyl]-1,3-thiazol-4-yl}methyl)-4-oxoazetidine-2-carboxamide)
- 1805159-17-4(6-(Difluoromethyl)-2-nitro-3-(trifluoromethoxy)pyridine-4-carbonyl chloride)
- 1424606-22-3(2,6-dichloro-N-({4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}methyl)pyridine-3-carboxamide)



